Tetrahydrothiopyran

説明

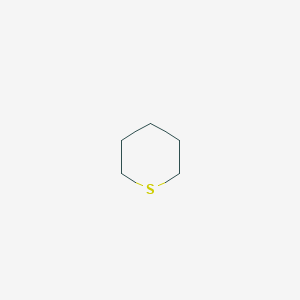

Structure

3D Structure

特性

IUPAC Name |

thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFISCTZQNZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167108 | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1613-51-0 | |

| Record name | Tetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran and its Derivatives

Introduction

Tetrahydrothiopyran, also known as thiane (B73995), is a six-membered saturated heterocycle containing a sulfur atom.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules and its ability to impart unique physicochemical properties.[2][3][4] Derivatives of tetrahydrothiopyran have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6]

The synthesis of the tetrahydrothiopyran ring system and its derivatives is a key focus in synthetic organic chemistry. A variety of methods have been developed, ranging from classical ring-closing reactions to more complex cycloadditions and cascade reactions. This guide provides a detailed overview of the core synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.

Core Synthetic Strategies

Ring Closure of Acyclic Precursors: Cyclic Thioetherification

The most direct and traditional method for synthesizing the parent tetrahydrothiopyran ring is through the cyclization of a linear C5 chain with a sulfur nucleophile. This typically involves an intermolecular double substitution reaction between a 1,5-dihaloalkane and a sulfide (B99878) salt, such as sodium sulfide.[1][7] This approach is robust and effective for producing the unsubstituted thiane core.

Caption: General workflow for cyclic thioetherification.

Quantitative Data for Cyclic Thioetherification

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1,5-Dibromopentane (B145557) | Sodium sulfide nonahydrate | Neat, 170°C, 7 h | Tetrahydrothiopyran | 80% | [7] |

Synthesis via Tetrahydrothiopyran-4-one (B549198)

Tetrahydrothiopyran-4-one is a versatile and pivotal intermediate for the synthesis of a vast number of derivatives.[2][8] It can be prepared efficiently and then elaborated through various reactions targeting its ketone functionality.

a) Synthesis of Tetrahydro-4H-thiopyran-4-one

The ketone is commonly synthesized from dimethyl 3,3'-thiobispropanoate via a Dieckmann condensation, followed by acidic decarboxylation of the resulting β-keto ester.[9]

Caption: Two-step synthesis of Tetrahydro-4H-thiopyran-4-one.

b) Elaboration via Multicomponent Reactions (MCRs)

Tetrahydrothiopyran-4-one is an excellent substrate for one-pot multicomponent reactions to build complex spirocyclic systems.[5] A common example is the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives through a domino reaction involving an aromatic aldehyde and an active methylene (B1212753) compound like malononitrile (B47326).[5]

Caption: Multicomponent reaction for spiro-derivative synthesis.

Quantitative Data for Spiro[tetrahydrothiopyran-4,4'-pyran] Synthesis

| Aldehyde | Active Methylene | Catalyst | Solvent | Yield | Reference |

| Benzaldehyde | Malononitrile | Piperidine (B6355638) | Ethanol (B145695) | 92% (Typical) | [5] |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 95% (Typical) | [5] |

| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 94% (Typical) | [5] |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 90% (Typical) | [5] |

Cycloaddition Reactions

Cycloaddition reactions, particularly the hetero-Diels-Alder [4+2] cycloaddition, provide a powerful and atom-economical route to substituted dihydrothiopyrans, which can be subsequently reduced to the desired tetrahydrothiopyran derivatives.[6] In this reaction, a thiocarbonyl compound (a thione) acts as the dienophile, reacting with a 1,3-diene to form the six-membered ring.[6]

Caption: Hetero-Diels-Alder approach to tetrahydrothiopyrans.

Quantitative Data for Hetero-Diels-Alder Reactions

| Dienophile | Diene | Conditions | Product | Yield | Reference |

| Polyfluorothioamide | Isoprene | Toluene, 80°C | Dihydrothiopyran derivative | 99% | [6] |

| Diferrocenyl-thioketone | 2,3-Dimethyl-1,3-butadiene | Organic acid | Dihydrothiopyran derivative | N/A | [6] |

| Thiobenzophenone | Cyclopentadiene | N/A | Bicyclic Dihydrothiopyran | Major product | [6] |

Intramolecular Thionium-Ene Cyclization

More advanced strategies include intramolecular cyclizations. The (3,5)-thionium-ene cyclization is an efficient method for synthesizing highly substituted tetrahydrothiopyrans with excellent diastereoselectivity.[10] This reaction is typically mediated by a Lewis acid, such as boron trifluoride etherate, and proceeds through a cyclic transition state.[10]

Caption: Pathway for (3,5)-thionium-ene cyclization.

Quantitative Data for Thionium-Ene Cyclization

| Aldehyde | Thiol | Conditions | Product | Yield | Reference |

| Benzaldehyde | 5-methylhex-4-ene-1-thiol | BF₃·OEt₂, CH₂Cl₂, -78°C to rt | 2-phenyl-4,4-dimethyltetrahydro-2H-thiopyran | 82% | [10] |

| 4-Nitrobenzaldehyde | 5-methylhex-4-ene-1-thiol | BF₃·OEt₂, CH₂Cl₂, -78°C to rt | 2-(4-nitrophenyl)-4,4-dimethyltetrahydro-2H-thiopyran | 85% | [10] |

| Isobutyraldehyde | 5-methylhex-4-ene-1-thiol | BF₃·OEt₂, CH₂Cl₂, -78°C to rt | 2-isopropyl-4,4-dimethyltetrahydro-2H-thiopyran | 75% | [10] |

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrothiopyran (Thiane)

Adapted from ChemicalBook, Synthesis 1613-51-0.[7]

-

Setup: In a round-bottom flask suitable for heating in an oil bath, combine 1,5-dibromopentane (17.4 mmol) and sodium sulfide nonahydrate (26.1 mmol).

-

Reaction: Heat the mixture at 170°C for 7 hours in an oil bath with stirring.

-

Workup: After cooling to room temperature, add water (20 mL) and dichloromethane (B109758) (DCM, 20 mL) to the flask.

-

Extraction: Separate the phases in a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic phases, wash with water (30 mL), and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude product by Kugelrohr distillation (Bp 50-55°C at 15 mmHg) to yield pure tetrahydrothiopyran as a colorless oil.

-

Characterization: ¹H-NMR (CDCl₃) δ (ppm): 1.60 (m, 2H), 1.85 (m, 4H), 2.65 (m, 4H). ¹³C-NMR (CDCl₃) δ (ppm): 26.8, 28.1, 29.4.[7]

Protocol 2: Synthesis of Tetrahydro-4H-thiopyran-4-one

Adapted from G. A. Olah et al., J. Org. Chem. 1993.[9]

-

Step 1 (Cyclization): To a solution of dimethyl 3,3'-thiobispropanoate in anhydrous THF, add sodium methoxide (B1231860) (generated in situ). The mixture is stirred to facilitate the Dieckmann condensation, yielding methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

-

Step 2 (Decarboxylation): The crude intermediate from Step 1 is refluxed in 10% aqueous sulfuric acid until TLC analysis indicates complete consumption of the starting material.

-

Workup: After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford pure tetrahydro-4H-thiopyran-4-one. The final product is a solid with a melting point of 59–60 °C.[9]

-

Characterization: ¹H NMR (500 MHz, CDCl₃): δ = 2.99–2.94 (m, 4 H), 2.72–2.68 (m, 4 H). ¹³C NMR (125 MHz, CDCl₃): δ = 210.0, 44.7, 30.6.[9]

Protocol 3: Synthesis of a Spiro[tetrahydrothiopyran-4,4'-pyran] Derivative

Adapted from BenchChem Application Notes.[5]

-

Setup: In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), the selected aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Catalysis: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Reaction: Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol. Further purify the product by recrystallization from ethanol to afford the pure spiro derivative.[5]

References

- 1. Thiane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. A review on chemical and biological studies of thiopyran derivatives | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 7. Thiane synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrothiopyran synthesis [organic-chemistry.org]

An In-depth Technical Guide to Tetrahydrothiopyran: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydrothiopyran, a sulfur-containing heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its fundamental properties, including its IUPAC nomenclature and molecular structure, and presents key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and illustrates important reaction mechanisms.

IUPAC Nomenclature and Molecular Structure

Tetrahydrothiopyran is a saturated six-membered heterocyclic compound containing five carbon atoms and one sulfur atom. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is Thiane (B73995) . It is also commonly referred to as Tetrahydro-2H-thiopyran or Thiacyclohexane. The molecular formula is C₅H₁₀S, and its molecular weight is approximately 102.20 g/mol .[1][2]

The structure of thiane consists of a non-planar, puckered ring, predominantly adopting a chair conformation in the gas phase to minimize steric strain.[3] This conformation is analogous to that of cyclohexane.

Physicochemical and Structural Data

The structural parameters of tetrahydrothiopyran have been determined by gas-phase electron diffraction, providing precise measurements of its geometry.[3] Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for its characterization.

Table 1: Structural Parameters of Tetrahydrothiopyran (Thiane) from Gas-Phase Electron Diffraction[3]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| S-C | 1.811 ± 0.004 | |

| (C-C)mean | 1.528 ± 0.003 | |

| (C-H)mean | 1.114 ± 0.002 | |

| Bond Angles (°) | ||

| C-S-C | 97.6 ± 0.8 | |

| S-C-C | 112.7 ± 0.2 | |

| (S)C-C-C | 112.3 ± 0.4 | |

| (C)C-C-C | 113.6 ± 0.8 | |

| H-C-H | 105.7 ± 0.9 | |

| Torsional Angles (°) | ||

| S-C-C-C | 60.8 ± 0.3 | |

| C-C-C-C | -58.6 ± 1.1 | |

| C-S-C-C | -55.4 ± 1.2 |

Table 2: Spectroscopic Data for Tetrahydrothiopyran-4-one (B549198)

| Spectroscopic Technique | Feature | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Protons adjacent to S | ~2.9 |

| ¹³C NMR (CDCl₃) | Carbons adjacent to S | ~30 |

| Carbonyl Carbon (C=O) | ~208 | |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1710 |

Experimental Protocols

The synthesis of tetrahydrothiopyran and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization

This protocol describes an efficient synthesis of substituted tetrahydrothiopyrans from aldehydes and substituted 5-methylhex-4-ene-1-thiol, mediated by a Lewis acid.[3]

Materials:

-

Aldehyde (1.0 mmol)

-

Substituted 5-methylhex-4-ene-1-thiol (1.2 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

-

Anhydrous toluene (B28343) (10 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Ethyl acetate (B1210297)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and substituted 5-methylhex-4-ene-1-thiol (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere, add boron trifluoride etherate (1.2 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydrothiopyran.

Oxidation of Tetrahydrothiopyran-4-one to its Sulfoxide (B87167)

The selective oxidation of the sulfur atom in the tetrahydrothiopyran ring is a key transformation, particularly in the context of prodrug strategies.[4]

Materials:

-

Tetrahydrothiopyran-4-one (1.0 mmol)

-

Davis's oxaziridine (B8769555) (1.1 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) (15 mL)

-

Dry ice/acetone bath

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

Dissolve tetrahydrothiopyran-4-one (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve Davis's oxaziridine (1.1 mmol) in anhydrous DCM (5 mL).

-

Add the solution of Davis's oxaziridine dropwise to the cooled solution of tetrahydrothiopyran-4-one over 30 minutes.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tetrahydrothiopyran-4-one S-oxide.

Signaling Pathways and Logical Relationships

Redox Cascade of Tetrahydrothiopyran-4-one Derivatives in Drug Action

Derivatives of tetrahydrothiopyran-4-one have been investigated as prodrugs. The proposed mechanism of action involves the in vivo oxidation of the sulfide (B99878) to a sulfoxide or sulfone, which can then undergo further reactions to release an active species. This redox cascade is a critical aspect of their biological activity.[5]

This guide provides foundational knowledge on tetrahydrothiopyran for professionals in chemical and pharmaceutical research. The presented data and protocols offer a starting point for further investigation and application of this versatile heterocyclic scaffold.

References

Spectroscopic Characterization of Tetrahydrothiopyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tetrahydrothiopyran (THTP), also known as thiane (B73995) or thiacyclohexane. The following sections detail the characteristic signatures of THTP as determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for the identification and characterization of this important sulfur-containing heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tetrahydrothiopyran, both ¹H and ¹³C NMR provide distinct information about its cyclic structure and the chemical environment of its atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrahydrothiopyran is characterized by two main multiplets corresponding to the axial and equatorial protons of the cyclohexane-like chair conformation. The protons on the carbons adjacent to the sulfur atom (α-protons at C2 and C6) are deshielded compared to the other methylene (B1212753) protons.

Table 1: ¹H NMR Spectroscopic Data for Tetrahydrothiopyran

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-2, H-6 (α-protons) | ~2.6 - 2.8 | Multiplet | |

| H-3, H-5 (β-protons) | ~1.7 - 1.9 | Multiplet | |

| H-4 (γ-protons) | ~1.5 - 1.7 | Multiplet |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly depending on the solvent used.

The complexity of the multiplets arises from geminal and vicinal coupling between the protons. A detailed analysis, often requiring two-dimensional NMR techniques like COSY, can fully resolve these couplings. In solution, tetrahydrothiopyran undergoes rapid conformational exchange between two chair forms, leading to averaged chemical shifts and coupling constants.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of tetrahydrothiopyran displays three distinct signals corresponding to the three sets of chemically equivalent carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for Tetrahydrothiopyran

| Position | Chemical Shift (δ) ppm |

| C-2, C-6 (α-carbons) | ~29.5 |

| C-3, C-5 (β-carbons) | ~27.5 |

| C-4 (γ-carbon) | ~25.0 |

Note: Chemical shifts are typically referenced to TMS at 0 ppm and can vary slightly depending on the solvent used. Data has been reported in various solvents including CDCl₃ and THF-d8.[2][3]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups. For tetrahydrothiopyran, these techniques reveal characteristic C-H and C-S bond vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of tetrahydrothiopyran is dominated by absorptions corresponding to C-H stretching and bending vibrations. The C-S stretching vibration is typically weak and can be difficult to observe.

Table 3: Characteristic FT-IR Absorption Bands for Tetrahydrothiopyran

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch | Strong |

| 1450 - 1430 | CH₂ scissoring | Medium |

| 1280 - 1240 | CH₂ wagging | Medium |

| ~700 - 600 | C-S stretch | Weak |

Note: The exact peak positions can vary based on the sample phase (e.g., neat liquid, solution). The spectrum is often recorded from a neat liquid sample between salt plates (e.g., NaCl or KBr).[4][5]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For centrosymmetric molecules, vibrational modes that are Raman active may be IR inactive, and vice versa.

Table 4: Selected Raman Active Modes for Tetrahydrothiopyran

| Raman Shift (cm⁻¹) | Vibration Type |

| ~2900 | C-H stretch |

| ~1440 | CH₂ deformation |

| ~1030 | Ring breathing mode |

| ~650 | C-S stretch |

Note: The Raman spectrum of liquid thiane has been reported and compared with its theoretical conformations.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tetrahydrothiopyran, the molecular ion peak is readily observed, and the fragmentation pattern is characteristic of a cyclic sulfide.

Table 5: Key Mass Spectral Data for Tetrahydrothiopyran

| m/z | Ion | Relative Abundance |

| 102 | [M]⁺ | High |

| 87 | [M - CH₃]⁺ | Moderate |

| 74 | [M - C₂H₄]⁺ | Moderate |

| 69 | [M - SH]⁺ | Moderate |

| 60 | [CH₂=S-CH₂-CH₂]⁺ | High |

| 45 | [CH₂=SH]⁺ | High |

The molecular ion ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 102, corresponding to the molecular formula C₅H₁₀S.[7] Common fragmentation pathways include the loss of small neutral molecules like ethene (C₂H₄) and rearrangements involving the sulfur atom.[8][9] The base peak is often observed at m/z 60.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of tetrahydrothiopyran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid tetrahydrothiopyran onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts or reference spectra.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid tetrahydrothiopyran into a glass capillary tube or a suitable sample vial.

-

Instrument Setup: Place the sample in the spectrometer's sample holder and focus the laser beam onto the sample.

-

Data Acquisition: Acquire the Raman spectrum by irradiating the sample with a monochromatic laser source and collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

-

Data Analysis: Analyze the resulting spectrum to identify the Raman-active vibrational modes.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of tetrahydrothiopyran in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC-MS System Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column) and temperature program to separate the analyte from the solvent and any impurities. Set the mass spectrometer (MS) to scan over a suitable mass range (e.g., m/z 30-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample is vaporized and carried through the GC column by an inert gas. As the separated components elute from the column, they enter the MS, where they are ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of tetrahydrothiopyran to determine the molecular weight and identify the characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a liquid organic compound like tetrahydrothiopyran.

Caption: General workflow for the spectroscopic characterization of tetrahydrothiopyran.

Structural Information from Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for tetrahydrothiopyran.

Caption: Relationship between spectroscopic techniques and structural information for THTP.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. nmrs.io [nmrs.io]

- 4. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiane(1613-51-0) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of the Tetrahydrothiopyran Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran (thiane) ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules and pharmaceutical compounds. A thorough understanding of its conformational behavior is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the conformational analysis of the tetrahydrothiopyran ring, detailing its preferred conformations, the energetic landscape of its interconversions, and the primary experimental and computational methodologies employed for its study.

Core Concepts in Tetrahydrothiopyran Conformation

Similar to its carbocyclic analogue, cyclohexane, the tetrahydrothiopyran ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The inherent flexibility of the six-membered ring allows for dynamic interconversion between these conformers. The principal conformations are the chair , boat , and twist-boat (or skew-boat) forms.

The chair conformation is the most stable and, therefore, the most populated conformation of the unsubstituted tetrahydrothiopyran ring. In this arrangement, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain.

The boat conformation is significantly less stable due to two primary factors: unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed hydrogen atoms along the sides of the "boat".

The twist-boat conformation is an intermediate in energy between the chair and boat forms. It is more stable than the boat conformation as it partially relieves the flagpole and eclipsing interactions.

The interconversion between the two equivalent chair conformations, known as ring inversion or ring flipping , proceeds through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations.

Quantitative Conformational Analysis

The relative energies of the different conformations and the energy barriers for their interconversion have been determined through a combination of experimental techniques and computational modeling. While the values for the parent tetrahydrothiopyran ring are not as extensively documented as those for cyclohexane, the latter serves as an excellent reference point, with adjustments made for the presence of the sulfur heteroatom.

Table 1: Relative Conformational Energies of Tetrahydrothiopyran

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | ~5.5 |

| Boat | ~6.5 |

| Half-Chair (Transition State) | ~10.0 |

Note: These values are approximate and can be influenced by substitution and the computational method used. They are largely based on the well-established values for cyclohexane, which are considered to be very similar for tetrahydrothiopyran.

Table 2: Key Geometric Parameters of Tetrahydrothiopyran Conformers

| Parameter | Chair Conformation |

| C-S Bond Length | ~1.82 Å |

| C-C Bond Length | ~1.54 Å |

| C-S-C Bond Angle | ~97-99° |

| C-C-C Bond Angle | ~111-113° |

| C-C-S Bond Angle | ~112-114° |

| Torsional Angles | Alternating +/- ~55-60° |

Note: These are average values and can vary slightly depending on the specific derivative and the method of determination (X-ray crystallography or computational modeling).

Experimental Protocols for Conformational Analysis

The two primary experimental techniques for elucidating the conformation of the tetrahydrothiopyran ring are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a pure sample of the tetrahydrothiopyran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling constants of the ring protons.

-

Perform variable-temperature (VT) NMR experiments. By lowering the temperature, the rate of ring inversion can be slowed down, potentially leading to the "freezing out" of individual chair conformations on the NMR timescale. This allows for the direct observation of signals for axial and equatorial protons.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

COSY helps in assigning the proton signals by identifying scalar-coupled protons.

-

NOESY provides information about through-space interactions. The presence or absence of specific NOE cross-peaks between protons can provide strong evidence for their relative spatial orientation (e.g., 1,3-diaxial interactions).

-

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a higher field) than their equatorial counterparts.

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings (dihedral angle ~180°), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.

-

Integration: At temperatures where ring inversion is fast, the observed signals are a population-weighted average. The relative populations of the conformers can be determined from the integrated intensities of the signals at low temperatures where the conformers are resolved.

-

NOE Data: The presence of strong NOE signals between protons in a 1,3-diaxial relationship is a clear indicator of a chair conformation.

-

Single-Crystal X-ray Diffraction

This technique provides a static, three-dimensional structure of the molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

Detailed Methodology:

-

Crystal Growth:

-

Grow a high-quality single crystal of the tetrahydrothiopyran derivative. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is crucial for obtaining diffraction-quality crystals.

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the mounted crystal in a diffractometer.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

-

A detector records the intensities and positions of the diffracted X-ray spots.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Data Analysis:

-

The final refined structure provides precise coordinates for each atom in the molecule.

-

From these coordinates, exact bond lengths, bond angles, and torsional angles can be calculated, providing a definitive picture of the molecule's conformation in the solid state.

-

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the energetic relationships between the different conformers and to outline the workflow of experimental analysis.

Caption: Energy profile for the ring inversion of the tetrahydrothiopyran ring.

Caption: Workflow for the experimental determination of tetrahydrothiopyran conformation.

Conclusion

The conformational analysis of the tetrahydrothiopyran ring is a critical aspect of medicinal chemistry and materials science. The predominance of the chair conformation, along with a detailed understanding of the energetic landscape of its interconversions, provides a solid foundation for designing molecules with specific three-dimensional structures. The synergistic use of high-resolution NMR spectroscopy and single-crystal X-ray diffraction, complemented by computational studies, offers a powerful arsenal (B13267) for the comprehensive characterization of the conformational preferences of tetrahydrothiopyran and its derivatives. This knowledge is indispensable for predicting and modulating the biological activity and physical properties of molecules containing this important heterocyclic motif.

An In-depth Technical Guide on the Synthesis of Tetrahydrothiopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiopyran, also known as thiane (B73995), is a saturated six-membered heterocyclic compound containing a sulfur atom. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthetic routes to tetrahydrothiopyran, with a specific focus on the hypothetical reaction between glutaraldehyde (B144438) and hydrogen sulfide (B99878). While this seemingly direct approach is not a commonly employed synthetic strategy, its theoretical underpinnings and potential challenges are discussed. In contrast, established and reliable methodologies, such as the cyclization of 1,5-dihalopentanes, are presented with detailed experimental protocols and quantitative data. This guide aims to provide researchers with a thorough understanding of the available synthetic strategies for accessing the tetrahydrothiopyran core.

Hypothetical Synthesis of Tetrahydrothiopyran from Glutaraldehyde and H₂S

The reaction of a dialdehyde (B1249045) like glutaraldehyde with hydrogen sulfide presents a theoretically plausible, direct route to tetrahydrothiopyran. The proposed mechanism would likely involve a series of nucleophilic attacks by the sulfur on the carbonyl carbons, followed by cyclization and dehydration.

Proposed Reaction Pathway

The reaction would likely proceed through the initial formation of a gem-thiol (thioacetal precursor) at one of the aldehyde functional groups. This would be followed by an intramolecular reaction of the thiol with the second aldehyde group to form a cyclic hemi-thioacetal. Subsequent dehydration would then lead to the formation of an unstable intermediate which, upon reduction (either in situ or in a separate step), would yield the saturated tetrahydrothiopyran ring. A more likely pathway involves the formation of a dithiol, which then undergoes an intramolecular cyclization.

Caption: Hypothetical reaction pathway for the synthesis of tetrahydrothiopyran from glutaraldehyde and H₂S.

Challenges and Limitations

Despite its conceptual simplicity, this reaction is not a standard method for tetrahydrothiopyran synthesis. The reaction of aldehydes with hydrogen sulfide can be complex and difficult to control. Some of the major challenges include:

-

Polymerization: Aldehydes can react with H₂S to form complex polymeric materials.

-

Lack of Selectivity: The reaction can lead to a mixture of products, including open-chain and other cyclic structures.

-

Thioacetal Formation: The intermediate thioacetals can be unstable and may undergo further reactions.

-

Low Yields: The overall yield of the desired tetrahydrothiopyran is expected to be low due to the competing side reactions.

Patents related to the use of glutaraldehyde as an H₂S scavenger indicate that it is less effective than other aldehydes and the reactions do not typically lead to the clean formation of a single cyclic product.

Established Methods for the Synthesis of Tetrahydrothiopyran (Thiane)

Given the challenges associated with the glutaraldehyde and H₂S reaction, several other more reliable and higher-yielding methods have been established for the synthesis of tetrahydrothiopyran and its derivatives.

Cyclization of 1,5-Dihalopentanes with a Sulfide Reagent

One of the most direct and classical methods for the synthesis of the parent tetrahydrothiopyran (thiane) is the reaction of a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane, with a nucleophilic sulfide source like sodium sulfide (Na₂S).[1][2] This is a double SN2 reaction where the sulfide ion displaces both halide leaving groups to form the six-membered ring.

Caption: General experimental workflow for the synthesis of tetrahydrothiopyran from 1,5-dihalopentanes.

The following protocol is a representative procedure for the synthesis of thiane from 1,5-dibromopentane and sodium sulfide nonahydrate.[2]

Materials:

-

1,5-Dibromopentane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (or another suitable solvent)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is prepared.

-

The reaction mixture is heated, for instance at 170°C for 7 hours in an oil bath.[2]

-

After cooling to room temperature, water and dichloromethane are added to the flask.[2]

-

The phases are separated, and the aqueous layer is extracted multiple times with dichloromethane.[2]

-

The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation (e.g., Kugelrohr distillation) to yield pure tetrahydrothiopyran.[2]

Other Synthetic Approaches

Other notable methods for synthesizing the tetrahydrothiopyran ring system include:

-

Thia-Prins Cyclization: This reaction involves the cyclization of thioacrylates to form substituted tetrahydrothiophenes and tetrahydrothiopyrans.[3]

-

(3,5)-Thionium-Ene Cyclization: Tetrahydrothiopyrans can be synthesized with good diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via a thionium-ene cyclization.[4]

-

Intramolecular Cycloaddition: (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran derivatives can be synthesized through a nucleophilic thiyl radical intramolecular cycloaddition cascade process.[5][6]

Data Presentation

The following table summarizes the key quantitative aspects of the established synthesis of thiane from 1,5-dibromopentane.

| Parameter | Value | Reference |

| Starting Materials | 1,5-Dibromopentane, Sodium sulfide nonahydrate | [2] |

| Reaction Temperature | 170 °C | [2] |

| Reaction Time | 7 hours | [2] |

| Yield | 80% | [2] |

| Boiling Point | 141.8 °C | [1] |

| Density | 0.9943 g/cm³ | [1] |

Conclusion

While the synthesis of tetrahydrothiopyran from glutaraldehyde and hydrogen sulfide is a theoretically conceivable route, it is fraught with practical challenges that limit its synthetic utility. The propensity for polymerization and the lack of reaction selectivity make this approach unfavorable. In contrast, the cyclization of 1,5-dihalopentanes with a sulfide source stands out as a robust, high-yielding, and straightforward method for the preparation of the parent tetrahydrothiopyran. For the synthesis of substituted derivatives, a variety of modern synthetic methods, including thia-Prins cyclizations and other intramolecular cyclization strategies, offer excellent control over stereochemistry and functional group tolerance. Researchers and drug development professionals seeking to incorporate the tetrahydrothiopyran motif should consider these established methods for reliable and efficient access to this important heterocyclic scaffold.

References

- 1. Thiane - Wikipedia [en.wikipedia.org]

- 2. Thiane synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrothiopyran synthesis [organic-chemistry.org]

- 5. (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides and EtOCS2K - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides and EtOCS2K - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Cycloaddition Reactions for Tetrahydrothiopyran Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cycloaddition strategies for the synthesis of tetrahydrothiopyrans, six-membered sulfur-containing heterocycles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds.[1][2][3][4] This document provides a comprehensive overview of the primary cycloaddition pathways, including [4+2], [3+2], and [2+2] reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a research setting.

[4+2] Cycloaddition Reactions: The Hetero-Diels-Alder Approach

The hetero-Diels-Alder (HDA) reaction is a powerful and widely employed method for constructing six-membered heterocyclic rings, including tetrahydrothiopyrans.[5][6] This [4+2] cycloaddition involves the reaction of a 1,3-diene with a dienophile containing a carbon-sulfur double bond (thiocarbonyl), or a sulfur-containing diene with a dienophile.[3][5][7] The reaction can proceed through either a concerted or stepwise mechanism and offers a high degree of stereocontrol.[3][5][7]

Thiocarbonyl compounds, such as thioaldehydes and thioketones, are highly reactive dienophiles in HDA reactions.[5][8] Due to their instability and tendency to polymerize, thioaldehydes are often generated in situ.[3][9]

A common method for the in situ generation of thioaldehydes involves the photochemical cleavage of phenacyl sulfides in a Norrish Type II reaction.[9] These transient thioaldehydes can then be trapped by a suitable 1,3-diene to yield 3,6-dihydro-2H-thiopyrans, which can be subsequently reduced to the corresponding tetrahydrothiopyrans. The reaction's efficiency is influenced by the electronic properties of the thioaldehyde, with electron-withdrawing groups generally accelerating the reaction by lowering the LUMO energy.[9]

-

Illustrative Workflow for Thioaldehyde Generation and Cycloaddition:

Caption: General workflow for tetrahydrothiopyran synthesis via in situ generated thioaldehydes.

The following table summarizes representative quantitative data for the hetero-Diels-Alder reaction in the synthesis of dihydrothiopyran derivatives.

| Diene | Dienophile (Thioaldehyde Precursor) | Catalyst/Conditions | Yield (%) | Regioselectivity (rr) | Diastereoselectivity (dr) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Phenacyl sulfide (various substituents) | UV irradiation, CH2Cl2, -10 °C | 75-90 | N/A | >95:5 | [9] |

| Isoprene | Phenacyl sulfide | UV irradiation, CH2Cl2, -10 °C | up to 91 | 63:37 | N/A | [9] |

| Myrcene | Phenacyl sulfide | UV irradiation, CH2Cl2, -10 °C | 99 | 67:33 | >95:5 | [9] |

| Cyclopentadiene | Phenacyl sulfide (various substituents) | UV irradiation, CH2Cl2, -10 °C | 64-89 | 60:40 to 90:10 | N/A | [9] |

This protocol describes the synthesis of 3,6-dihydro-2H-thiopyrans via a continuous flow thia-Diels-Alder reaction of photochemically generated thioaldehydes.[9]

Materials:

-

Phenacyl sulfide precursor (e.g., 2-(benzylthio)-1-phenylethan-1-one)

-

1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Dichloromethane (CH2Cl2), reagent grade

Equipment:

-

Continuous flow reactor system equipped with a UV lamp

-

Syringe pumps

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Prepare a solution of the phenacyl sulfide precursor in CH2Cl2 at a concentration of 0.01 M.

-

Prepare a solution of the 1,3-diene (5.0 to 10.0 equivalents) in CH2Cl2.

-

Set up the continuous flow reactor with the desired residence time (e.g., 30 minutes) and temperature (e.g., -10 °C).

-

Pump the solutions of the phenacyl sulfide and the diene into the reactor where they mix.

-

Irradiate the reaction mixture with the UV lamp to generate the thioaldehyde in situ.

-

The in situ generated thioaldehyde reacts with the diene in a [4+2] cycloaddition.

-

The product stream is passed through the back-pressure regulator and collected.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3,6-dihydro-2H-thiopyran.

[3+2] Cycloaddition Reactions

While less common than [4+2] cycloadditions for the direct synthesis of six-membered rings, [3+2] cycloaddition reactions of thiocarbonyl ylides can lead to the formation of five-membered tetrahydrothiophene (B86538) rings.[10][11] These can potentially undergo subsequent ring expansion to form tetrahydrothiopyrans, although this is a multi-step process. The [3+2] cycloaddition itself is a powerful method for constructing highly functionalized five-membered sulfur heterocycles.[11]

-

General Mechanism of [3+2] Cycloaddition of a Thiocarbonyl Ylide:

Caption: Mechanism of [3+2] cycloaddition for tetrahydrothiophene synthesis.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions, known as thia-Paternò-Büchi reactions, between thiocarbonyl compounds and alkenes are a primary route to thietanes (four-membered sulfur heterocycles).[12] While this reaction does not directly yield tetrahydrothiopyrans, the resulting thietanes can serve as precursors for ring expansion to the six-membered ring system.[12] Additionally, intramolecular [2+2] cycloadditions have been utilized to construct polycyclic systems containing a tetrahydrothiopyran fused to a cyclobutane (B1203170) ring.[13][14]

-

Logical Relationship for Tetrahydrothiopyran Synthesis via [2+2] Cycloaddition and Ring Expansion:

Caption: Pathway to tetrahydrothiopyrans via [2+2] cycloaddition and subsequent ring expansion.

Tandem and Intramolecular Cycloadditions

Tandem reactions that incorporate a cycloaddition step offer efficient routes to complex molecular architectures containing the tetrahydrothiopyran core. These can involve sequences such as a hetero-Diels-Alder reaction followed by an intramolecular cycloaddition.[5] Intramolecular variants of cycloaddition reactions are also valuable, often proceeding with high efficiency and stereoselectivity due to reduced entropic barriers.[3][5][7]

Asymmetric Cycloaddition Strategies

The development of asymmetric cycloaddition reactions is crucial for accessing enantiomerically pure tetrahydrothiopyrans, which is often a requirement for pharmaceutical applications.[2][15] This can be achieved through the use of chiral catalysts, such as chiral Lewis acids or organocatalysts.[5][16][17] For example, enantioselective amine-catalyzed thio-Diels-Alder reactions have been reported.[5] Organocatalytic approaches have also been developed for the asymmetric synthesis of chiral dihydrothiopyrans through formal thio-[3+3] cycloadditions.[15][18][19]

-

Conceptual Diagram of Asymmetric Catalysis in [4+2] Cycloaddition:

Caption: Asymmetric synthesis of tetrahydrothiopyrans using a chiral catalyst.

Conclusion

Cycloaddition reactions represent a versatile and powerful toolkit for the synthesis of tetrahydrothiopyrans and their derivatives. The hetero-Diels-Alder reaction, in particular, stands out as a robust method for constructing the six-membered ring with good control over stereochemistry. While [3+2] and [2+2] cycloadditions do not directly form the six-membered ring, they provide access to valuable intermediates that can be further elaborated. The ongoing development of tandem, intramolecular, and asymmetric variants of these reactions continues to expand the scope and utility of cycloaddition chemistry in the synthesis of complex, biologically relevant sulfur-containing heterocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. First thia-Diels–Alder reactions of thiochalcones with 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [PDF] Asymmetric organocatalytic thio-Diels-Alder reactions via trienamine catalysis. | Semantic Scholar [semanticscholar.org]

- 17. Asymmetric organocatalytic thio-Diels-Alder reactions via trienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d.docksci.com [d.docksci.com]

- 19. experts.arizona.edu [experts.arizona.edu]

A Technical Guide to the Physical and Chemical Properties of Tetrahydrothiopyran

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiopyran, also known as thiane (B73995), is a saturated six-membered heterocyclic compound containing a sulfur atom. Its stable ring structure and the reactivity of the thioether moiety make it a valuable building block in organic synthesis and a key scaffold in medicinal chemistry. This document provides a comprehensive overview of the core physical and chemical properties of tetrahydrothiopyran, detailed experimental protocols for its characterization, and a summary of its spectroscopic data.

General and Structural Information

Tetrahydrothiopyran (CAS No. 1613-51-0) is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1][2] It consists of a saturated six-membered ring with five carbon atoms and one sulfur atom.[1] This structure is the sulfur analog of cyclohexane (B81311) and tetrahydropyran.

| Identifier | Value |

| IUPAC Name | Thiane[3][4] |

| CAS Number | 1613-51-0[4][5] |

| Molecular Formula | C₅H₁₀S[4][6] |

| Molecular Weight | 102.20 g/mol [5][6] |

| Canonical SMILES | C1CSCC1[5] |

| InChI Key | YPWFISCTZQNZAU-UHFFFAOYSA-N[4][5] |

| Synonyms | Tetrahydro-2H-thiopyran, Thiacyclohexane, Pentamethylene sulfide[4][7] |

Physical Properties

Tetrahydrothiopyran is a flammable liquid that is stable under standard laboratory conditions.[1][2] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Unpleasant, distinctive | [1][2] |

| Boiling Point | 140 - 142 °C | [5][7] |

| Melting Point | 19 °C | [5] |

| Density | 0.985 - 0.988 g/cm³ at 20 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.5060 | [7] |

| Flash Point | 21 °C (69.8 °F) | [2] |

| Vapor Pressure | 23 hPa at 20 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

Chemical Properties and Reactivity

While relatively stable, tetrahydrothiopyran participates in chemical reactions characteristic of thioethers.[1] The sulfur atom's lone pairs of electrons make it nucleophilic and susceptible to oxidation.

-

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (thiane-1-oxide) and subsequently the sulfone (thiane-1,1-dioxide). This transformation is a common strategy in organic synthesis to modify the electronic properties and reactivity of the ring.

-

Nucleophilic Substitution: As a typical sulfide, it can act as a nucleophile. For instance, it reacts with alkyl halides to form sulfonium (B1226848) salts.

-

Ligand Chemistry: The sulfur atom can coordinate with various metal centers, allowing tetrahydrothiopyran to serve as a ligand in coordination chemistry.[1]

-

Flammability: It is a highly flammable liquid and vapor, with a low flash point.[2] Proper handling and storage away from ignition sources are critical.

Spectroscopic Data

The structural identity of tetrahydrothiopyran can be confirmed through various spectroscopic methods.

| Spectroscopy | Key Data / Peaks | Source(s) |

| ¹H NMR | Data available but specific shifts require database access. | [3][8] |

| ¹³C NMR | Data available but specific shifts require database access. | [3][8][9] |

| Infrared (IR) | Spectra available, showing characteristic C-H and C-S stretches. | [3][10][11][12] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 102. | [4][13] |

Experimental Protocols

The following sections detail generalized protocols for determining the key properties of a liquid sample such as tetrahydrothiopyran.

Protocol: Boiling Point Determination (Microscale Method)

This method is suitable for small sample volumes and provides an accurate boiling point.

-

Preparation: Place approximately 0.5 mL of tetrahydrothiopyran into a small test tube. Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently and evenly.[14]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air and vapor escape.[14]

-

Measurement: Turn off the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[2]

Caption: Workflow for microscale boiling point determination.

Protocol: Density Determination (Gravimetric Method)

This protocol uses a pycnometer or a graduated cylinder and an analytical balance to determine density.

-

Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an analytical balance and record its mass (m₁).[15]

-

Add Liquid: Carefully add a known volume (e.g., 5.0 mL) of tetrahydrothiopyran to the measuring cylinder.[15] Avoid air bubbles.

-

Mass of Filled Container: Weigh the measuring cylinder containing the liquid and record the new mass (m₂).[15]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / Volume.[16]

-

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

Protocol: Spectroscopic Analysis

The following describes a generalized workflow for obtaining NMR, IR, and MS data for a liquid sample.

-

Sample Purity: Ensure the tetrahydrothiopyran sample is pure, as impurities will appear in the spectra. Distillation can be used for purification if necessary.

-

¹H and ¹³C NMR Spectroscopy:

-

Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[17]

-

Acquisition: Insert the tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity. Acquire the spectrum using standard parameters.[17]

-

-

Infrared (IR) Spectroscopy:

-

Preparation: Place one drop of neat (undiluted) tetrahydrothiopyran onto the surface of one NaCl or KBr salt plate. Place a second plate on top to create a thin liquid film.[18]

-

Acquisition: Mount the plates in the spectrometer's sample holder. Record a background spectrum first, then the sample spectrum.[19] The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Preparation: For volatile liquids, prepare a dilute solution (e.g., ~10-100 µg/mL) in a volatile organic solvent like methanol (B129727) or acetonitrile.[20]

-

Acquisition: Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Impact (EI) is a common ionization method for such molecules. The instrument separates ions based on their mass-to-charge (m/z) ratio.

-

Caption: Logical workflow for spectroscopic characterization.

Applications in Research and Development

Tetrahydrothiopyran and its derivatives are important intermediates in the synthesis of various high-value molecules.

-

Pharmaceuticals: The thiane ring is a structural motif in several biologically active compounds and approved drugs. Its derivatives are explored for a range of therapeutic applications.

-

Agrochemicals: It serves as a building block for the synthesis of novel pesticides and herbicides.[1]

-

Organic Synthesis: It is used as a versatile five-carbon synthon. The ability to oxidize the sulfur atom to a sulfoxide or sulfone provides a synthetic handle to control the stereochemistry and reactivity of subsequent reactions.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ursinus.edu [ursinus.edu]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Tetrahydrothiopyran Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrothiopyran (THTP) scaffold, a six-membered heterocyclic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties, including the ability of the sulfur atom to engage in various non-covalent interactions and its influence on the ring's conformation, make it an attractive moiety for the design of novel therapeutic agents.[1] As a bioisostere of cyclohexane (B81311) and tetrahydropyran, the THTP ring offers advantages in modulating lipophilicity and metabolic stability, crucial parameters in drug design.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of THTP derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

Synthesis of Tetrahydrothiopyran Derivatives

The construction of the THTP core can be achieved through various synthetic strategies, each offering access to a diverse range of derivatives. Key methods include:

-

Dieckmann Condensation: This intramolecular condensation of a diester containing a thioether linkage is a classical and effective method for forming the THTP-4-one ring system. The resulting β-keto ester can be subsequently hydrolyzed and decarboxylated.[1]

-

Thio-Diels-Alder Reaction: The [4+2] cycloaddition of a thio-diene with a dienophile provides a direct route to functionalized THTP rings with good control over stereochemistry.[3]

-

(3,5)-Thionium-Ene Cyclization: Boron trifluoride etherate can mediate the cyclization of aldehydes with substituted 5-methylhex-4-ene-1-thiol to yield THTPs with high diastereoselectivity.[4]

-

Multicomponent Reactions (MCRs): One-pot reactions involving tetrahydrothiopyran-4-one, an aromatic aldehyde, and an active methylene (B1212753) compound can generate complex spiro[tetrahydrothiopyran-4,4'-pyran] derivatives.[5]

Biological Activities and Therapeutic Applications

Tetrahydrothiopyran derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs against various diseases.

Antimicrobial Activity

A significant area of investigation for THTP derivatives is their potential as antimicrobial agents. They have shown efficacy against a range of pathogens, including bacteria and fungi.

Table 1: Antibacterial Activity of Tetrahydrothiopyran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4n-v series | Gram-positive bacteria | 7.81-62.5 | [6] |

| Thiophene-fused THTP | E. coli | 0.64 - 19.92 | [3] |

| Thiophene-fused THTP | P. aeruginosa | 0.72 - 45.30 | [3] |

| Thiophene-fused THTP | Salmonella | 0.54 - 90.58 | [3] |

| Thiophene-fused THTP | S. aureus | 1.11 - 99.92 | [3] |

| Oxazolidinone hybrids | Gram-positive strains | 2-4 | [1] |

Table 2: Antifungal Activity of Tetrahydrothiopyran Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 4a-f, 4i, 4k, 4l, 4n, 4o-s, 4v | Candida spp. | 1.95-15.62 | [6] |

| 4a-f, 4i, 4k, 4l, 4n, 4o, 4r, 4s | Clinical Candida spp. | 0.98-15.62 | [6] |

Antiparasitic Activity

THTP derivatives have shown significant promise as agents against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis.

Table 3: Anti-Kinetoplastidal Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives

| Compound | Parasite | IC50 (µM) | Reference |

| Sulfoxide (B87167) & Sulfone derivatives | Trypanosoma brucei brucei | Sub-micromolar to micromolar | [2] |

| Sulfoxide & Sulfone derivatives | Trypanosoma cruzi | Sub-micromolar to micromolar | [2] |

| Sulfoxide & Sulfone derivatives | Leishmania infantum | High nanomolar | [2] |

| Sulfoxide & Sulfone derivatives | Leishmania donovani | High nanomolar | [2] |

Enzyme Inhibition

The THTP scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.

Table 4: Enzyme Inhibitory Activity of Tetrahydrothiopyran Derivatives

| Compound Class | Target Enzyme | Activity (Ki/IC50) | Reference |

| THTP-based PIs | HIV-1 Protease | Potent inhibition | [7] |

| Acaricides (Sulfones) | Acetylcholinesterase (AChE) | Potent inhibition | [6] |

Experimental Protocols

General Procedure for the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide Derivatives[2]

-

Dissolve the starting sulfide (B99878) (1.0 equivalent) in anhydrous dichloromethane (B109758).

-

Cool the solution to -20 °C under an argon atmosphere.

-

Add a solution of Davis's oxaziridine (B8769555) (1.1 equivalents) in anhydrous dichloromethane to the cooled solution.

-

Allow the reaction to proceed for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the sulfoxide product.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity[3]

-

Prepare a suspension of the bacterial strain in a suitable broth to the desired concentration (e.g., 2 × 10^6 CFU/mL).

-

Serially dilute the test compounds in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which THTP derivatives exert their biological effects is crucial for their rational design and optimization.

Anti-Kinetoplastidal Mechanism of Action

The anti-kinetoplastidal activity of certain THTP derivatives is proposed to involve a prodrug strategy. The THTP core masks the reactive diarylideneacetone (DAA) moiety. In vivo, the sulfur atom is oxidized to a sulfoxide or sulfone, which can then undergo β-elimination to release the active DAA. The DAA then acts as a Michael acceptor, reacting with the dithiol trypanothione, a key component of the parasite's redox defense system. This leads to the depletion of essential thiols and ultimately parasite death.[2]

Caption: Proposed prodrug activation and mechanism of action for anti-kinetoplastidal THTP derivatives.

HIV-1 Protease Inhibition

THTP derivatives have been designed as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins. By binding to the active site of the protease, these inhibitors prevent this cleavage, leading to the production of immature, non-infectious viral particles.

Caption: Inhibition of the HIV life cycle by THTP-based protease inhibitors.

Conclusion